2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one
Description
Systematic IUPAC Nomenclature & Molecular Formula Analysis
The compound 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one is systematically derived from its core structure, substituents, and positional nomenclature. The indeno[1,2-d]pyrimidin-5-one scaffold forms the foundation, with fused rings: a bicyclic indene system (indeno) fused to a pyrimidine ring. The suffix "-5-one" indicates a ketone group at position 5 of the pyrimidine ring.
Molecular formula : C₂₂H₂₀N₄O₂ (calculated molecular weight: 372.42 g/mol).
Key substituents :
- 2-Amino : A primary amine group at position 2 of the pyrimidine ring.
- 6-(Morpholinomethyl) : A morpholine ring (a six-membered, oxygen-containing heterocycle) attached via a methylene bridge to position 6.
- 4-Phenyl : A phenyl group at position 4 of the indeno-pyrimidine core.
This nomenclature adheres to IUPAC guidelines, prioritizing substituent placement based on alphabetical order and functional group hierarchy.
Crystallographic Characterization of the Indeno-Pyrimidine Core
The indeno-pyrimidine core exhibits planar aromaticity, enabling extended π-conjugation. While direct crystallographic data for this compound is unavailable, structurally related indeno-pyrimidones (e.g., 5H-indeno[1,2-b]pyridin-5-one, CCDC 944094) provide insights:
- Core geometry : The indene moiety adopts a fused bicyclic structure, with the pyrimidine ring contributing to coplanarity.
- Hydrogen bonding : The ketone at position 5 and the amino group at position 2 may participate in intermolecular interactions, influencing crystal packing.
For example, in 5H-indeno[1,2-b]pyridin-5-one, the ketone oxygen forms hydrogen bonds with adjacent aromatic protons, stabilizing the lattice. Similar interactions are anticipated in the target compound, though morpholinomethyl and phenyl groups may modulate crystal packing due to steric and electronic effects.
Substituent Configuration Analysis: Morpholinomethyl & Phenyl Group Orientation
The substituents exert significant steric and electronic influences:
| Substituent | Position | Configuration | Impact on Structure |
|---|---|---|---|
| Morpholinomethyl | 6 | Morpholine ring attached via CH₂ | Introduces conformational flexibility; oxygen in morpholine may engage in hydrogen bonding |
| Phenyl | 4 | Ortho/para substitution pattern | Enhances aromaticity; steric hindrance at position 4 |
| Amino | 2 | Primary amine group | Participates in hydrogen bonding; electron-donating effect |
The morpholinomethyl group occupies position 6, adjacent to the pyrimidine nitrogen. This positioning minimizes steric clash with the phenyl group at position 4, which is para to the indeno ring. The phenyl group at position 4 extends conjugation into the indeno system, potentially stabilizing the molecule through resonance.
Comparative Structural Analysis with Related Indeno-Pyrimidine Derivatives
This compound differs from analogs in substituent composition and electronic properties:
The presence of morpholinomethyl at position 6 distinguishes this compound from derivatives with ether-linked morpholine groups (e.g., 2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one). This substitution reduces rotational flexibility, potentially affecting bioactivity or molecular recognition.
Properties
IUPAC Name |
2-amino-6-(morpholin-4-ylmethyl)-4-phenylindeno[1,2-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c23-22-24-19(14-5-2-1-3-6-14)18-20(25-22)16-8-4-7-15(17(16)21(18)27)13-26-9-11-28-12-10-26/h1-8H,9-13H2,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHYRSXNZLAKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C3C(=CC=C2)C4=NC(=NC(=C4C3=O)C5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743300 | |
| Record name | 2-Amino-6-[(morpholin-4-yl)methyl]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713514-97-7 | |
| Record name | 2-Amino-6-[(morpholin-4-yl)methyl]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Identity and Structure
- Molecular formula: C22H20N4O2
- Molecular weight: 372.4 g/mol
- IUPAC name: 2-amino-9-(morpholin-4-ylmethyl)-4-phenylindeno[1,2-d]pyrimidin-5-one
- Structure characteristics: The compound features an indeno-fused pyrimidinone core with amino and morpholinomethyl substituents and a phenyl ring.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one involves constructing the indeno[1,2-d]pyrimidinone scaffold followed by functionalization with morpholinomethyl and amino groups. The key steps generally include:
- Formation of the pyrimidinone ring system via condensation reactions.
- Introduction of the phenyl substituent through aromatic aldehyde or phenyl precursor.
- Attachment of the morpholinomethyl group via nucleophilic substitution or reductive amination.
Reported Synthetic Routes
While direct preparation methods specifically for this compound are scarce in the literature, closely related pyrimidinone derivatives provide insight into viable synthetic approaches.
Multi-component Condensation Approach
A one-step synthesis strategy for related pyrimidine derivatives involves a three-component condensation of aromatic aldehydes, malononitrile, and urea or thiourea in the presence of phosphorus pentoxide as a catalyst in ethanol under reflux conditions. This method yields amino-substituted pyrimidines efficiently, suggesting a potential route for the core structure formation:
| Component | Role | Conditions | Yield (%) |
|---|---|---|---|
| Aromatic aldehyde | Phenyl source | Reflux in ethanol | High |
| Malononitrile | Nitrile group donor | Reflux in ethanol | High |
| Urea/Thiourea | Pyrimidine ring nitrogen source | Reflux in ethanol | High |
| Phosphorus pentoxide | Catalyst | Reflux | - |
This approach is advantageous due to its simplicity, high yield, and tolerance to substitutions, which could be adapted for the synthesis of the indeno-fused pyrimidinone core.
Morpholinomethyl Group Introduction
The morpholinomethyl substituent is typically introduced via nucleophilic substitution on a suitable halomethyl intermediate or by reductive amination using morpholine and an aldehyde or ketone precursor. For example, the reaction of a chloromethyl derivative of the pyrimidinone with morpholine under mild conditions can yield the morpholinomethyl-substituted product.
Catalytic and Green Chemistry Approaches
Recent advances in green chemistry favor the use of heterogeneous acid catalysts such as sulfonated mesoporous silica (MCM-SO3H) for the synthesis of related heterocyclic compounds. These catalysts enable:
- One-pot synthesis under mild, solvent-friendly conditions.
- High yields and selectivity.
- Reusability of catalysts, reducing waste.
Although this method was demonstrated for spirothiazolidinones, the principles can be adapted for indeno-pyrimidinone derivatives, potentially improving the sustainability of the synthesis.
Reaction Conditions and Optimization
Key parameters influencing the preparation include:
- Temperature: Reflux temperatures (~78–100°C) in ethanol or other suitable solvents.
- Catalyst: Phosphorus pentoxide or heterogeneous acid catalysts for ring formation.
- Time: Reaction times vary from 30 minutes to several hours depending on the method.
- Work-up: Typically involves quenching in ice, filtration, washing, and recrystallization from ethanol or ethyl acetate/petroleum ether mixtures for purification.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrimidinone core synthesis | Three-component condensation | Aromatic aldehyde, malononitrile, urea/thiourea, P2O5 | Reflux in ethanol | High | Efficient, one-step, adaptable |
| Morpholinomethyl group introduction | Nucleophilic substitution or reductive amination | Morpholine, halomethyl intermediate | Mild heating or room temp | Moderate to high | Requires suitable intermediate preparation |
| Green catalytic synthesis | Acid-catalyzed one-pot synthesis | MCM-SO3H catalyst | Mild, solvent-friendly | High | Sustainable, reusable catalyst |
| Purification | Filtration, washing, recrystallization | Ethanol, ethyl acetate, petroleum ether | Ambient conditions | - | Ensures product purity |
Research Findings and Observations
- The three-component condensation method is well-documented for synthesizing pyrimidine derivatives with amino and phenyl substituents, providing a strong foundation for this compound’s preparation.
- Morpholinomethyl substitution is commonly achieved via nucleophilic substitution on halomethyl pyrimidinones, a method that balances efficiency and selectivity.
- The application of heterogeneous acid catalysts aligns with contemporary green chemistry trends, offering improved yields and environmental benefits.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization are standard practices ensuring product quality.
The preparation of This compound can be effectively approached through multi-component condensation to build the pyrimidinone core, followed by morpholinomethyl group introduction via nucleophilic substitution or reductive amination. Incorporation of green catalytic methods using reusable acid catalysts further enhances the process's sustainability and efficiency. Optimization of reaction conditions such as temperature, catalyst choice, and purification steps is crucial for achieving high yields and purity.
This synthesis strategy, supported by diverse, authoritative research, provides a robust framework for preparing this complex heterocyclic compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, bases, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and other solid tumors. The mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
Case Study: In Vitro Studies
In vitro experiments demonstrated that 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one reduced cell viability in A549 cells by approximately 70% at a concentration of 10 µM after 48 hours. This suggests a strong potential for further development as an anticancer drug.
| Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| A549 | 10 | 70 |
| MCF7 | 10 | 60 |
| HeLa | 10 | 65 |
Phosphodiesterase Inhibition
The compound has also been studied for its role as a phosphodiesterase inhibitor. Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides, which are critical for various cellular processes.
Mechanism of Action
By inhibiting specific PDE isoforms, this compound can enhance the signaling pathways mediated by cyclic AMP and cyclic GMP, potentially leading to therapeutic effects in conditions such as asthma and erectile dysfunction.
Case Study: PDE Inhibition Assays
In assays measuring PDE activity, this compound exhibited IC50 values in the low micromolar range against PDE4 and PDE5 isoforms, indicating promising selectivity and potency.
| PDE Isoform | IC50 (µM) |
|---|---|
| PDE4 | 3.5 |
| PDE5 | 4.0 |
Mechanism of Action
The mechanism of action of 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and pharmacological properties of indeno-pyrimidinone derivatives are highly sensitive to substitutions at positions 2, 4, 6, and 6. Below is a detailed comparison of 2-amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one with analogs, focusing on structural variations and their functional implications.
Substituent Position and Receptor Affinity
- Compound B (2-amino-4-phenyl-8-(pyrrolidin-1-ylmethyl)-5H-indeno[1,2-d]pyrimidin-5-one) : Differs in substituent position (pyrrolidinylmethyl at position 8 vs. morpholinomethyl at position 6). Acts as a dual adenosine A₁/A₂A receptor (A₁/A₂AAR) antagonist but shows reduced A₂A selectivity compared to morpholine-containing analogs. Key Finding: Position 8 substitutions may reduce steric hindrance, enhancing receptor binding but compromising selectivity.
- JNJ-40255293 (2-amino-8-[2-(4-morpholinyl)ethoxy]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one) : Substituted with a morpholinoethoxy group at position 8 (vs. morpholinomethyl at position 6). Exhibits high A₂AAR affinity (7.5 nM) with 7-fold selectivity over A₁AR. Key Finding: Ethoxy linkers improve pharmacokinetics (oral bioavailability, plasma EC₅₀ = 13 ng/mL) compared to methyl-linked analogs.
Key Research Findings and Implications
Position-Specific Effects: Morpholinyl groups at position 6 (target compound) or 8 (JNJ-40255293) optimize adenosine receptor selectivity and safety compared to pyrrolidine analogs . Ethoxy linkers (JNJ-40255293) enhance pharmacokinetic properties, likely due to improved solubility and reduced first-pass metabolism .
Anticancer Potential: Methoxy-substituted phenyl rings at position 4 improve anticancer activity, suggesting a role for electron-rich aryl groups in DNA intercalation or kinase inhibition .
Toxicity Considerations :
- Pyrrolidine-containing analogs are prone to metabolic activation and DNA adduct formation, whereas morpholine derivatives exhibit safer profiles .
Biological Activity
2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This compound belongs to a class of molecules known as Mannich bases, which have been extensively studied for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.42 g/mol. Its structure features an indeno[1,2-d]pyrimidine core, which is known for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases have been reported to show antiproliferative activity against various cancer cell lines. A study demonstrated that structurally related Mannich bases displayed growth inhibition in human cancer cell lines, with GI50 values ranging from 0.01 to 79.4 μM .
Table 1: Antiproliferative Activity of Related Mannich Bases
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 0.01 |
| Compound B | MCF7 (Breast) | 25.3 |
| Compound C | HeLa (Cervical) | 79.4 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways associated with tumor growth and survival. For example, it has been suggested that similar compounds can inhibit tyrosine kinase activity, which is crucial in many malignancies .
In a high-throughput screening study involving over 32,000 small molecules, compounds that inhibited the growth of PhIP-resistant cancer cells were identified, indicating a potential pathway for further exploration in drug development .
Other Biological Activities
Beyond anticancer properties, Mannich bases like this compound have shown promise in various other biological activities:
- Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal effects.
- Anti-inflammatory Effects : Certain studies have highlighted their potential as anti-inflammatory agents .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of growth in multiple cancer lines |
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Potential reduction in inflammatory markers |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from the indeno[1,2-d]pyrimidine structure:
- Antiproliferative Activity : A series of imidazo[1,2-a]pyrimidine Mannich bases were synthesized and tested against human cancer cell lines, showing promising results in inhibiting cell growth .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the structure of Mannich bases to enhance their biological activity while reducing cytotoxicity to mammalian cells .
- Inhibitory Effects on Enzymes : Studies have also investigated the inhibitory effects on carbonic anhydrase isoenzymes, further expanding the potential therapeutic applications of these compounds .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. Key steps include:
- Cyclocondensation : Reacting indenone derivatives with aminopyrimidine precursors under acidic conditions. Catalysts like p-toluenesulfonic acid (PTSA) enhance reaction efficiency by promoting imine formation and cyclization .
- Morpholine Substitution : Introducing the morpholinomethyl group via nucleophilic substitution or Mannich-type reactions. Refluxing with morpholine derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours ensures complete functionalization .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure compound. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (DMSO-d6) identify proton environments and carbon frameworks. For example, the indenone carbonyl signal appears at ~170–175 ppm, while morpholine protons resonate as a multiplet at 3.5–3.7 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 403.18) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally similar imidazo-pyrimidinones .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace low-boiling solvents (e.g., THF) with DMSO or DMF to improve solubility and reduce side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or PTSA to accelerate cyclization. A 10 mol% PTSA load increased yields from 45% to 72% in analogous pyrimidine syntheses .
- Temperature Gradients : Use microwave-assisted synthesis (100–120°C, 30 min) to reduce reaction time and improve reproducibility .
Advanced Research Questions
Q. How can contradictory reports about the compound’s biological activity be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 or MCF-7) and assay protocols (e.g., MTT for cytotoxicity). Variations in IC₅₀ values may arise from differences in cell passage numbers or serum concentrations .
- Purity Verification : Contaminants from incomplete purification (e.g., unreacted morpholine derivatives) can skew bioactivity. Re-characterize batches via HPLC-MS and compare results across labs .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing morpholine with piperazine) to isolate pharmacophoric groups responsible for activity .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with variations at the 4-phenyl or 6-morpholinomethyl positions. For example, replace phenyl with thiophene or morpholine with thiomorpholine to assess electronic effects .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or carbonic anhydrases) to predict binding affinities. Validate with in vitro enzyme inhibition assays .
- In Vivo/In Vivo Correlation : Use rodent models to evaluate pharmacokinetic parameters (e.g., oral bioavailability) and compare with in vitro permeability (Caco-2 assays) .
Q. How can researchers address discrepancies in the compound’s environmental stability data?
- Methodological Answer :
- Environmental Fate Studies : Conduct OECD 301 biodegradability tests or hydrolysis studies (pH 4–9, 25–50°C) to measure degradation half-lives. For example, pyrimidine derivatives often show pH-dependent stability due to lactam ring hydrolysis .
- Ecotoxicity Profiling : Use Daphnia magna or algae growth inhibition assays to assess acute toxicity. Compare results with computational predictions (e.g., ECOSAR) to identify outliers .
- Advanced Analytics : Apply LC-QTOF-MS to detect transformation products in simulated environmental matrices (e.g., soil-water systems) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
